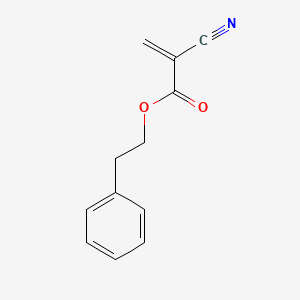

Phenylethyl 2-cyanoacrylate

Description

Structure

3D Structure

Properties

CAS No. |

160583-22-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-phenylethyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H11NO2/c1-10(9-13)12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,1,7-8H2 |

InChI Key |

LTYWEEUBKYARKZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)C(=O)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and High Purity Monomer Preparation

Knoevenagel Condensation as a Primary Synthetic Route for Cyanoacrylate Esters

The synthesis of phenylethyl 2-cyanoacrylate primarily relies on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. scielo.org.mxmdpi.com This reaction typically involves the condensation of a formaldehyde (B43269) precursor, such as paraformaldehyde, with phenylethyl cyanoacetate (B8463686) in the presence of a basic catalyst. google.com The base facilitates the deprotonation of the cyanoacetate, which then acts as a nucleophile, attacking the formaldehyde. Subsequent dehydration yields the this compound monomer.

A common laboratory-scale synthesis involves reacting phenethyl alcohol with cyanoacrylic acid under controlled temperature conditions, generally between 90-120 °C, to achieve optimal reaction rates. smolecule.com Catalysts are often employed to facilitate this process. smolecule.com

The Knoevenagel condensation is a versatile method applicable to a wide range of aldehydes and active methylene (B1212753) compounds, making it a cornerstone for the synthesis of various cyanoacrylate esters. scielo.org.mxchemrxiv.org The choice of catalyst can significantly influence the reaction, with options ranging from basic catalysts like piperidine (B6355638) to more advanced catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) or even boric acid under specific conditions. scielo.org.mxmdpi.comchemrxiv.org

Table 1: Key Parameters in the Knoevenagel Condensation for this compound Synthesis To view the data, click on the table rows to expand.

| Parameter | Description | Typical Conditions/Reagents |

| Reactants | The primary chemical building blocks. | Phenethyl alcohol and cyanoacrylic acid, or paraformaldehyde and phenylethyl cyanoacetate. smolecule.com |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Basic catalysts (e.g., piperidine), DIPEAc, boric acid. scielo.org.mxmdpi.comchemrxiv.org |

| Temperature | The degree of heat present in the reaction. | 90-120 °C. smolecule.com |

| Solvent | A substance that dissolves a solute, resulting in a solution. | Toluene (B28343) is a common solvent for the reaction and subsequent water removal. google.com |

Subsequent Depolymerization and Purification Processes for Monomer Isolation

A critical challenge in the synthesis of cyanoacrylates is their propensity for rapid anionic polymerization, especially under the basic conditions of the Knoevenagel condensation. google.comnih.gov This often leads to the in-situ formation of a polymer. google.com To obtain the desired monomer, a thermal depolymerization, or "cracking," step is necessary. google.com The polymer is heated to high temperatures, causing it to break down into the monomeric form, which is then distilled off. google.comderpharmachemica.com

Following depolymerization, purification is crucial to remove unreacted starting materials, catalysts, and any byproducts. smolecule.com Fractional distillation under reduced pressure is a common method for purifying the this compound monomer. smolecule.comderpharmachemica.com The process may be repeated to achieve the high purity levels (often exceeding 99%) required for many applications. google.com To prevent premature polymerization of the purified monomer during storage, polymerization inhibitors are added. smolecule.com

The degradation of poly(cyanoacrylates) can also occur through hydrolytic scission of the polymer chain, yielding formaldehyde and an alkyl cyanoacetate. researchgate.net The rate of this degradation is influenced by the length of the alkyl chain, with longer chains generally exhibiting slower degradation rates. researchgate.net

Advanced Synthetic Modifications and Derivatization Strategies

Research into cyanoacrylates extends to modifying their molecular structure to fine-tune their properties. Derivatization strategies can be employed to introduce different functional groups, altering characteristics such as adhesion, flexibility, and biocompatibility. afinitica.com For instance, the synthesis of related monomers with different ester groups has been explored to produce low-odor cyanoacrylates without compromising the tensile strength of the resulting adhesives. afinitica.com

Advanced derivatization protocols, while often applied in the analysis of complex mixtures like monosaccharides, highlight techniques that could be adapted for the modification and characterization of cyanoacrylate derivatives. nih.govresearchgate.neta-z.lu These methods often involve multi-step procedures to create derivatives that are more amenable to analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Innovation in Industrial-Scale Production Technologies for Enhanced Purity

The industrial-scale production of cyanoacrylates has seen innovations aimed at improving efficiency and monomer purity. While the fundamental Knoevenagel condensation followed by depolymerization remains a common approach, refinements to this process are continually being developed. google.com

One area of innovation involves the use of alternative catalysts to minimize side reactions and improve the yield and purity of the initial polymer. Another focus is on optimizing the depolymerization and distillation processes to achieve higher purity monomers with greater efficiency. google.com This can include precise temperature and pressure control, as well as the use of specialized distillation equipment.

Furthermore, transesterification has been explored as a route to produce different cyanoacrylate esters. google.com In this process, a readily available cyanoacrylate oligomer or polymer is transesterified with a desired alcohol to form a new polymer, which is then depolymerized to yield the target monomer. google.com This can be an effective way to produce a variety of cyanoacrylate esters from a common starting material.

The quest for higher purity is also driven by the end-use application. For example, surgical-grade cyanoacrylates require extremely low levels of impurities and moisture content. google.com To meet these demands, industrial processes may incorporate additional purification steps, such as treatment with deaerating agents or blowing with an inert gas under reduced pressure to remove volatile impurities. google.com

Polymerization Mechanisms and Reaction Kinetics

Anionic Polymerization of Phenylethyl 2-Cyanoacrylate

The most common and rapid polymerization pathway for cyanoacrylates, including PECA, is anionic polymerization. researchgate.netuniversityofgalway.ie This process is characterized by its extreme sensitivity to nucleophilic species, which can readily initiate the reaction. The high reactivity is attributed to the molecular structure of the cyanoacrylate monomer, which features two strong electron-withdrawing groups—the nitrile (CN) and the ester (COOR)—attached to the α-carbon of the vinyl group. nih.gov This configuration makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. nih.govpcbiochemres.com

Anionic polymerization of this compound is initiated by a wide range of nucleophiles, including weak bases and anionic species. pcbiochemres.compcbiochemres.com Environmental catalysts, particularly trace amounts of moisture (water) present on most surfaces, are highly effective initiators. smolecule.compcbiochemres.comresearchgate.netevitachem.com The initiation mechanism involves the nucleophilic attack on the electron-deficient β-carbon of the monomer's double bond. pcbiochemres.compcbiochemres.com

Common initiators include:

Water: Even ambient humidity can provide sufficient hydroxyl ions to start the polymerization process. pcbiochemres.compcbiochemres.com The hydroxyl ion from water acts as the nucleophile, attacking the vinyl group and creating a carbanion. pcbiochemres.com

Weak Bases: Alcohols, amines, and phosphines can also initiate polymerization. nih.govpcbiochemres.com Tertiary amines and phosphines, for instance, lead to a zwitterionic polymerization mechanism. nih.gov

Anions: Other anions, such as hydroxide (B78521) or bromide ions, effectively trigger the reaction. pcbiochemres.com

This high susceptibility to initiation by ubiquitous weak bases like water is the driving force behind the "instant adhesive" property of cyanoacrylates. researchgate.netresearchgate.net

Once initiated, a propagating carbanion is formed on the α-carbon of the monomer. nih.govpcbiochemres.compcbiochemres.com This carbanion is notably stabilized by resonance, as the negative charge is delocalized across the adjacent electron-withdrawing nitrile and ester groups. nih.govresearchgate.net This resonance stabilization is a key factor contributing to the high reactivity of the cyanoacrylate molecule. nih.gov

The stabilized carbanion then acts as a potent nucleophile, attacking the β-carbon of another monomer molecule. pcbiochemres.com This process, known as chain propagation, repeats successively, leading to the rapid formation of long polymer chains and the solidification of the material. smolecule.comnih.govpcbiochemres.com The chain growth continues until termination occurs, typically through reaction with an impurity or a terminating agent. nih.gov

The anionic polymerization of cyanoacrylates is characterized by extremely high reaction rates and significant exothermicity. nih.govpcbiochemres.com Kinetic studies on analogous alkyl 2-cyanoacrylates provide insight into the rapid nature of this reaction. For instance, solution polymerizations of n-butyl 2-cyanoacrylate in tetrahydrofuran (B95107) (THF) at 20°C have shown propagation rate coefficients (k_p) approaching 10^6 L·mol⁻¹·s⁻¹. nih.govmdpi.com This is substantially faster than the anionic polymerization of other vinyl monomers like methyl methacrylate (B99206) under similar conditions. nih.gov

The polymerization is highly exothermic, meaning it releases a significant amount of heat. pcbiochemres.com This property is a direct consequence of the rapid conversion of monomer to polymer. pcbiochemres.com The rate of polymerization and the resulting exotherm can be influenced by factors such as the purity of the monomer, the type and concentration of the initiator, and environmental conditions like humidity. pcbiochemres.compcbiochemres.com

Table 1: Comparative Propagation Rate Coefficients (k_p) for Anionic Polymerization

| Monomer | Initiator System | Solvent | Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) |

|---|---|---|---|---|

| n-Butyl 2-cyanoacrylate | Tetrabutylammonium Salts | THF | 20 | ~1,000,000 nih.govmdpi.com |

This table illustrates the significantly higher propagation rate of a typical cyanoacrylate compared to another vinyl monomer under anionic conditions.

The inherent rapidity of anionic polymerization makes it difficult to control. researchgate.net However, several strategies have been developed to modulate the reaction rate and influence the final molecular weight of the polymer.

Acidic Stabilizers: To prevent premature polymerization during storage and use, cyanoacrylate formulations are stabilized with small amounts of acidic compounds. researchgate.netuniversityofgalway.ie These acids act as anionic inhibitors, neutralizing the basic species that would otherwise initiate polymerization. researchgate.net

pH Control: The molecular weight of the resulting poly(cyanoacrylate) can be influenced by the pH of the reaction environment. nih.govmdpi.com

Controlled/Living Polymerization: Recent research has explored the use of frustrated Lewis pairs (FLPs), such as a combination of a sterically hindered amine (e.g., 2,2,6,6-tetramethylpiperidine) and a Lewis acid (e.g., tris(pentafluorophenyl)borane), as initiators. semanticscholar.org This approach can achieve a controlled living polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow distributions by stabilizing the propagating anion and reducing termination events. semanticscholar.org

Initiator/Accelerator Systems: In some formulations, specific initiator compositions, such as those containing quaternary ammonium (B1175870) salts and accelerators like trihydroxy tertiary amines, are used to control the polymerization rate and the exotherm. google.com

Radical Polymerization of this compound

While anionic polymerization is the dominant pathway, this compound can also undergo radical polymerization. nih.govmdpi.com This method is considered more synthetically versatile, particularly for creating copolymers, but is more difficult to achieve due to the monomer's extreme propensity for the anionic route. researchgate.netuniversityofgalway.ieresearchgate.net

Radical polymerization of cyanoacrylates is only feasible under strictly acidic conditions. researchgate.netuniversityofgalway.ieresearchgate.netnih.gov The presence of a strong acid is essential to act as an anionic inhibitor, effectively suppressing the much faster anionic polymerization that would otherwise be triggered by trace impurities. researchgate.net Lewis acids or strong protonic acids like methanesulfonic acid are commonly used for this purpose. mdpi.comresearchgate.net

Once the anionic pathway is blocked, radical polymerization can be initiated using conventional radical initiators. nih.gov

Common radical initiators include:

Azo Initiators: Azobisisobutyronitrile (AIBN) is a frequently used initiator. nih.govmdpi.com

Peroxide Initiators: Benzoyl peroxide (BPO) and dicyclohexyl peroxydicarbonate (DCHPC) have also been employed. nih.govmdpi.com

The first attempted controlled/living radical polymerization of 2-phenylethyl cyanoacrylate was achieved via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, demonstrating the potential to synthesize block copolymers of this monomer. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PECA |

| n-Butyl 2-cyanoacrylate | |

| Methyl Methacrylate | MMA |

| Tetrahydrofuran | THF |

| 2,2,6,6-Tetramethylpiperidine | TMP |

| Tris(pentafluorophenyl)borane | |

| Azobisisobutyronitrile | AIBN |

| Benzoyl Peroxide | BPO |

| Dicyclohexyl peroxydicarbonate | DCHPC |

Copolymerization Dynamics and Monomer Reactivity Ratios

The copolymerization of this compound with other vinyl monomers is a crucial strategy for tailoring the properties of the resulting polymers. While specific reactivity ratios for this compound are not widely reported, the general behavior of alkyl 2-cyanoacrylates in copolymerization provides valuable insights.

The Alfrey-Price Q-e scheme is often used to predict monomer reactivity ratios. For methyl 2-cyanoacrylate, recent Q and e values have been reported as 4.91 and 0.91, respectively. nih.gov The high Q value indicates high resonance stabilization of the monomer, and the positive e value points to its electron-accepting nature. nih.gov This suggests that cyanoacrylates will readily copolymerize with electron-rich monomers.

| Monomer | Q Value | e Value | Reference |

|---|---|---|---|

| Methyl 2-cyanoacrylate | 4.91 | 0.91 | nih.gov |

| Styrene | 1.00 | -0.80 | nih.gov |

| Methyl Methacrylate (MMA) | 0.74 | 0.40 | nih.gov |

| Vinyl Acetate (B1210297) | 0.026 | -0.22 | nih.gov |

Heteropolymerization with Vinyl Monomers

Alkyl 2-cyanoacrylates have been successfully copolymerized with a variety of vinyl monomers. Due to their electron-deficient nature, they exhibit a strong tendency to form alternating copolymers with electron-rich monomers, such as vinyl ethers. nih.gov

Studies on the radical copolymerization of ethyl 2-cyanoacrylate and methyl methacrylate (MMA) have shown that the resulting copolymers are random with a strong alternating tendency. nih.gov The reactivity ratios for the copolymerization of methyl 2-cyanoacrylate (M₁) with MMA (M₂) in benzene (B151609) at 60 °C were determined to be r₁ = 0.25 and r₂ = 0.04. nih.gov For ethyl 2-cyanoacrylate and MMA in toluene (B28343) at 65 °C, the simulated reactivity ratios were r₁ = 0.15 and r₂ = 0.02. nih.gov These low reactivity ratios, particularly the product r₁r₂ being close to zero, confirm a strong tendency for alternation.

Attempts to copolymerize methyl 2-cyanoacrylate with less reactive olefins like 1-octene (B94956) have been largely unsuccessful, primarily resulting in the homopolymer of the cyanoacrylate. nih.gov However, the use of complexing agents like CF₃CO₂H or ZnCl₂·OEt₂ has enabled the formation of alternating copolymers of ethyl 2-cyanoacrylate with ethylene. nih.gov

| M₁ | M₂ | r₁ | r₂ | Reference |

|---|---|---|---|---|

| Methyl 2-cyanoacrylate | Methyl Methacrylate (MMA) | 0.25 | 0.04 | nih.gov |

| Ethyl 2-cyanoacrylate | Methyl Methacrylate (MMA) | 0.15 | 0.02 | nih.gov |

| Methyl 2-cyanoacrylate | Styrene | 0.4 | 0.01 | nih.gov |

| Ethyl 2-cyanoacrylate | Vinyl Acetate | 4.2 | 0.035 | nih.gov |

Impact of Comonomer Incorporation on Polymer Architecture and Properties

The incorporation of comonomers into the poly(this compound) backbone has a significant impact on the resulting polymer's architecture and properties. The alternating nature of copolymerization between cyanoacrylates and certain vinyl monomers directly influences the polymer chain's microstructure.

For instance, in copolymers of ethyl 2-cyanoacrylate and MMA, the inclusion of MMA units along the polymer backbone has been shown to enhance the thermal stability of the polymer. nih.gov This is attributed to the suppression of the "unzipping" degradation mechanism that is characteristic of cyanoacrylate homopolymers. The thermal stability was found to increase with a higher content of MMA in the copolymer. nih.gov

Similarly, copolymerization with fluoroalkyl methylene (B1212753) malonates has been reported to improve both the thermal and hydrolytic stability of the resulting polymer compared to the ethyl 2-cyanoacrylate homopolymer. nih.gov The introduction of a comonomer can also alter the physical properties of the material. The incorporation of an α-cyanoacryloyloxyethyloxypropyl group into a polydimethylsiloxane (B3030410) (PDMS) backbone, for example, was found to eliminate the crystallization behavior and glass transition temperature of the original PDMS. d-nb.info

The choice of comonomer and the polymerization conditions, such as temperature and comonomer concentration, can also affect the uniformity of comonomer incorporation into the polymer chain, which in turn influences the macroscopic properties of the material. d-nb.info

Polymerized Material Characteristics and Performance Attributes

Morphological Features and Microstructure of Poly(Phenylethyl 2-Cyanoacrylate)

The polymerization of 2-cyanoacrylate esters, including this compound, typically yields linear, high-molecular-weight homopolymers that are not cross-linked. researchgate.net The primary structure consists of a repeating monomer unit, forming long chains that are responsible for the material's cohesive strength.

The reaction is an anionic polymerization, a chain-growth process initiated by weak bases like water, which are commonly present as a thin film of moisture on most surfaces. nih.gov The high reactivity of the cyanoacrylate monomer is attributed to the strong electron-withdrawing effects of both the nitrile (-CN) and ester (-COOR) groups attached to the alpha-carbon. nih.gov This electronic structure makes the beta-carbon highly susceptible to nucleophilic attack, which initiates the polymerization cascade, leading to the rapid formation of a solid polymer matrix. nih.gov The resulting microstructure is that of an amorphous, glassy resin, which provides the foundation for its excellent adhesion to a wide array of materials. researchgate.net

Thermal Stability and Thermomechanical Behavior of the Polymer

Poly(this compound), like other polycyanoacrylates, is a thermoplastic material. researchgate.netmdpi.com This means it softens and flows at temperatures exceeding its glass transition temperature (Tg) and re-solidifies upon cooling. The Tg for poly(ethyl 2-cyanoacrylate) is in the range of 140–150 °C. researchgate.netmdpi.com Generally, the Tg values of poly(CAs) tend to decrease as the length and steric bulk of the ester side chain increase. mdpi.com

The thermal stability of polycyanoacrylates is considered relatively poor, with degradation often commencing at temperatures slightly above their Tg. mdpi.com The primary mechanism of thermal degradation is often described as an "unzipping" process or depolymerization, where the polymer chain reverts to monomer units. mdpi.com This process can lead to a significant reduction in the molecular weight of the polymer and, consequently, a loss of mechanical and adhesive strength. mdpi.com For instance, poly(ethyl 2-cyanoacrylate) begins to degrade around its Tg of approximately 150 °C. mdpi.com The monomer itself, this compound, is a solid with a melting point of 33°C and a boiling point of 116-118°C at 0.5 mbar. afinitica.com

Table 1: Thermal Properties of Related Polycyanoacrylates

| Polymer | Glass Transition Temperature (Tg) | Notes |

| Poly(ethyl 2-cyanoacrylate) | ~150 °C | Degradation begins near Tg. mdpi.com |

| Poly(butyl 2-cyanoacrylate) | ~69-116 °C | Tg can be influenced by aging and environmental conditions. mdpi.com |

| Poly(2,5-furandicarboxylate)s | 7-55 °C | Tg varies significantly with comonomer content in copolyesters. nih.gov |

Rheological Properties and Viscoelastic Response of Polymerized Systems

The rheological and viscoelastic properties of Poly(this compound) are fundamental to its performance, dictating how the material deforms and flows under stress. As a thermoplastic polymer, its response is highly dependent on temperature and the frequency or timescale of the applied force. researchgate.netmdpi.com

Below its glass transition temperature (Tg), the polymer exists in a glassy state, exhibiting a more elastic, solid-like behavior. researchgate.net Above the Tg, the polymer transitions to a rubbery and then a viscous liquid state, where it can flow. researchgate.net This viscoelastic behavior means the material exhibits characteristics of both viscous liquids and elastic solids. researchgate.net

The viscoelastic response is often characterized by the storage modulus (G'), representing the elastic portion of the response (energy stored), and the loss modulus (G''), representing the viscous portion (energy dissipated as heat). nih.gov The interplay between these moduli is governed by factors such as molecular weight, chain entanglement, and temperature. scut.edu.cn For polymers like polycyanoacrylates, which form linear, entangled chains, the viscoelastic response can be complex. scut.edu.cn At low deformation frequencies, the polymer chains have time to disentangle and flow, leading to a more viscous response. nih.gov At high frequencies, the chains cannot respond quickly enough, and the material behaves more elastically. nih.gov

Table 2: Key Concepts in Polymer Rheology and Viscoelasticity

| Concept | Description | Relevance to Poly(this compound) |

| Viscoelasticity | The property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. researchgate.net | As a thermoplastic polymer, its response to stress is time- and temperature-dependent. mdpi.com |

| Glass Transition (Tg) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. researchgate.net | Dictates the operational temperature range of the adhesive bond; the material softens above this temperature. researchgate.net |

| Storage Modulus (G') | A measure of the stored energy, representing the elastic portion of the viscoelastic response. nih.gov | Indicates the stiffness and elastic nature of the cured adhesive. |

| Loss Modulus (G'') | A measure of the energy dissipated as heat, representing the viscous portion of the viscoelastic response. nih.gov | Relates to the damping properties and ability of the adhesive to absorb energy. |

| Shear Thinning | A non-Newtonian behavior where a fluid's viscosity decreases under shear strain. idc-online.com | The liquid monomer and the polymer in its molten state may exhibit this behavior, affecting application and flow. |

Optical Properties, Including UV Absorption and Non-Blooming Characteristics

This compound is specifically noted for being a non-blooming monomer. afinitica.com "Blooming" is a phenomenon where volatile, unreacted cyanoacrylate monomers can vaporize during the cure process, react with ambient moisture, and then settle on the surface surrounding the bond line as a fine, chalky white residue. permabond.comelectronicspecifier.com While this residue does not typically affect bond integrity, it is aesthetically undesirable. electronicspecifier.com Cyanoacrylates with lower vapor pressure, such as those with larger ester groups like phenylethyl, are less prone to blooming. nih.govuoh.edu.iq

In terms of optical properties, related acrylate (B77674) compounds are recognized as moderate ultraviolet (UV) absorbers. afinitica.com Some cyanoacrylate-based formulations are specifically designed as UV absorbers to enhance the light stability of various polymers. specialchem.com The mechanism involves the dissipation of absorbed UV energy as heat, often through a reversible intramolecular proton transfer, which protects the polymer matrix from degradation caused by UV radiation. specialchem.com

Adhesion Science: Substrate Interaction Mechanisms and Bond Strength Analysis

The adhesive capability of this compound is rooted in its rapid, in-situ polymerization on substrate surfaces. nih.gov The process creates strong bonds to a multitude of materials, with performance being influenced by the substrate's chemical nature and physical topography. pstc.orgpcbiochemres.com

The primary adhesion mechanism for all cyanoacrylates is the rapid anionic polymerization of the monomer initiated by weak bases, most commonly the trace amounts of water present on virtually all surfaces. nih.govresearchgate.net This polymerization creates long, strong polymer chains that entangle and adhere to the substrate, forming a durable bond. smolecule.com

Poly(this compound) demonstrates excellent adhesion to a wide variety of substrates:

Metals: It forms strong bonds with metals such as aluminum and steel. pstc.org

Plastics: It bonds well to many plastics, including ABS. pstc.org However, for low-surface-energy plastics like polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and other polyolefins, adhesion is typically poor unless a surface primer is used. pstc.orgspecialchem.com Primers modify the surface to make it more receptive to the adhesive. hisco.com

Ceramics: Cyanoacrylates are known to effectively bond ceramic materials. pstc.orgpcbiochemres.com

Other Materials: Strong bonds can also be formed with rubbers and wood. pstc.org

The bond strength can be substantial, with cyanoacrylate adhesives capable of achieving strengths exceeding 20 MPa. pcbiochemres.com

Table 3: Reported Adhesion Performance of Cyanoacrylate-Based Adhesives on Various Substrates

| Substrate | Bond Strength | Notes |

| Aluminum | Strong | High bond strength is typically achieved. pstc.org |

| Steel | Strong | High bond strength is typically achieved. pstc.org |

| ABS Plastic | Strong | Considered a high-surface-energy plastic that bonds well. pstc.org |

| Polypropylene (PP) | Poor | Low surface energy requires a primer for effective bonding. pstc.org |

| Polyethylene (HDPE/LDPE) | Poor | Low surface energy requires a primer for effective bonding. pstc.org |

| Wood | Fair to Good | Adhesion can be effective, but the porous and acidic nature of wood can affect cure speed. electronicspecifier.compstc.org |

The success of an adhesive bond is critically dependent on the adhesive's ability to "wet" the substrate surface, a process governed by surface energetics. productoscolcar.com A fundamental principle of adhesion is that for proper wetting to occur, the surface energy of the substrate must be higher than the surface tension of the liquid adhesive. hellermanntyton.com Materials with high surface energy, like metals and some plastics, are easily wetted, leading to strong adhesive bonds. hellermanntyton.com Conversely, low-surface-energy plastics like polyethylene and polypropylene repel the adhesive, preventing intimate molecular contact and resulting in poor adhesion. specialchem.com Surface treatments such as plasma, corona, or chemical primers are used to increase the surface energy of these difficult-to-bond materials, thereby improving adhesive wetting and bond strength. pcbiochemres.comhisco.com

Surface roughness also plays a significant role in adhesive performance. A moderately roughened surface can enhance bond strength for several reasons:

Increased Surface Area: Roughness increases the total area available for the adhesive to make contact. 3m.com

Mechanical Interlocking: The adhesive flows into the microscopic peaks and valleys of the surface, creating a mechanical anchor once cured. 3m.com

However, there is often an optimal level of roughness. researchgate.net If the surface is excessively rough and the adhesive's viscosity is too high to flow into all the crevices, air can become trapped, reducing the effective contact area and weakening the bond. 3m.com Studies have shown that bond strength can increase with roughness up to a certain point, after which it may decrease. academicjournals.org

Degradation Pathways and Long Term Durability of Poly Phenylethyl 2 Cyanoacrylate Systems

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation involves the breakdown of the polymer in the presence of water. For poly(alkyl cyanoacrylates), this process can occur through two primary mechanisms: scission of the polymer backbone and hydrolysis of the ester side-chains. afinitica.comjohnshopkins.eduafinitica.com The degradation is significantly influenced by the pH of the environment. tudublin.ie

The main pathway for the breakdown of the poly(alkyl cyanoacrylate) backbone is through a process initiated by the hydroxyl ion, which is prevalent in aqueous environments, especially under neutral to alkaline conditions. afinitica.comjohnshopkins.edu This process leads to the formation of formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). afinitica.comjohnshopkins.edu The rate of this degradation is observed to decrease as the length of the alkyl side-chain increases. afinitica.comjohnshopkins.edu While specific kinetic data for phenylethyl 2-cyanoacrylate is not extensively documented, the general trend for PACAs suggests that the bulkier phenylethyl group would likely result in a slower degradation rate compared to shorter-chain analogues like poly(methyl cyanoacrylate) or poly(ethyl cyanoacrylate).

The second mechanism involves the hydrolysis of the ester group on the side chain. nih.gov This reaction releases the corresponding alcohol, which for poly(this compound) is 2-phenylethanol, and leaves a carboxylic acid group on the polymer backbone. nih.gov The rate of this hydrolysis is dependent on the hydrophobicity of the ester side group. nih.gov

The presence of moisture can also plasticize the polymer, leading to a decrease in its glass transition temperature and potentially accelerating degradation. mdpi.com Alkaline hydrolysis, in particular, is noted to effectively degrade the molecular weight of the polymer chains. mdpi.com

Table 1: Summary of Hydrolytic Degradation of Poly(alkyl cyanoacrylates)

| Degradation Aspect | Description | Key Findings | Citations |

| Backbone Degradation | Scission of the main polymer chain in the presence of water. | Primarily occurs under neutral to alkaline conditions. afinitica.comjohnshopkins.edu Products include formaldehyde and the corresponding alkyl cyanoacetate. afinitica.comjohnshopkins.edu The degradation rate decreases with increasing length of the alkyl side-chain. afinitica.comjohnshopkins.edu | afinitica.comjohnshopkins.edu |

| Side-Chain Hydrolysis | Cleavage of the ester bond on the side chain. | Releases the corresponding alcohol (2-phenylethanol for PECA). nih.gov The rate is influenced by the hydrophobicity of the side group. nih.gov | nih.gov |

| pH Influence | The pH of the aqueous environment significantly affects the degradation rate. | Degradation is considerably faster under alkaline conditions compared to neutral conditions. johnshopkins.edu | johnshopkins.edutudublin.ie |

Thermal Degradation Profiles and Decomposition Product Analysis

Poly(alkyl cyanoacrylates) generally exhibit poor thermal stability. nih.govmdpi.com The degradation process for these polymers is predominantly a depolymerization, or "unzipping," reaction that reverts the polymer back to its monomer. mdpi.comnih.gov This process typically begins at temperatures slightly above the polymer's glass transition temperature (Tg). nih.govmdpi.com For instance, poly(ethyl 2-cyanoacrylate) starts to degrade at approximately 150°C. nih.govmdpi.com

The thermal degradation is characterized by a chain-unzipping mechanism that initiates at the chain terminus. nih.gov This retro-polymerization leads to the release of monomer units. nih.gov In most cases, the conversion to monomer can be quantitative. cnrs.fr Studies on the thermal degradation of poly(n-butylcyanoacrylate) have shown that the primary volatile product is the n-butylcyanoacrylate monomer. cnrs.fr It is expected that poly(this compound) would follow a similar degradation pathway, yielding this compound monomer as the principal decomposition product.

In addition to depolymerization, at higher temperatures, other decomposition reactions can occur, potentially leading to the formation of by-products such as carbon dioxide, carbon monoxide, and various hydrocarbons. polychemistry.com For some cyanoacrylate polymers, thermal decomposition can also yield toxic fumes, including hydrogen cyanide and oxides of carbon and nitrogen. nih.gov The thermal degradation of poly(ethyl cyanoacrylate) can also lead to the formation of carbonaceous by-products that are described as being graphene-like. researchgate.net

Table 2: Thermal Degradation Characteristics of Poly(alkyl cyanoacrylates)

| Parameter | Description | Typical Values/Observations | Citations |

| Degradation Onset | Temperature at which significant thermal degradation begins. | Generally starts above the glass transition temperature (Tg). For poly(ethyl 2-cyanoacrylate), this is around 150°C. nih.govmdpi.com | nih.govmdpi.com |

| Mechanism | The primary pathway of thermal decomposition. | Depolymerization or "unzipping" of the polymer chain to reform the monomer. mdpi.comnih.govcnrs.fr | mdpi.comnih.govcnrs.fr |

| Primary Product | The main chemical species formed during thermal degradation. | The corresponding alkyl 2-cyanoacrylate monomer. cnrs.fr | cnrs.fr |

| Secondary Products | Other products that may form, especially at higher temperatures. | Carbon dioxide, carbon monoxide, methane, ethane, and other hydrocarbons. polychemistry.com Potentially toxic fumes like hydrogen cyanide and nitrogen oxides. nih.gov Carbonaceous by-products. researchgate.net | polychemistry.comnih.govresearchgate.net |

Photodegradation Studies and Environmental Stability Considerations

The photodegradation of polymers involves the absorption of ultraviolet (UV) radiation, which can lead to the scission of chemical bonds and a subsequent loss of physical and mechanical properties. While specific studies on the photodegradation of poly(this compound) are not widely available, the general behavior of polymers and the known chemistry of cyanoacrylates suggest potential vulnerabilities.

Cyanoacrylate-based molecules, such as etocrilene, are themselves used as UV absorbers to impart light stability to other polymers like PVC, polycarbonate, and ABS. brsmeas.org This indicates that the cyanoacrylate structure possesses the ability to absorb UV radiation. However, this absorption can also lead to the degradation of the poly(this compound) itself over time. The energy from the absorbed UV light can excite electrons in the polymer, leading to the formation of free radicals. These radicals can then initiate chain scission, cross-linking, and other chemical reactions that alter the polymer's structure and properties.

For long-term environmental stability, the susceptibility of poly(this compound) to photodegradation is a critical consideration, especially in applications where it is exposed to sunlight. The degradation process would likely be accelerated by the presence of oxygen and moisture, leading to photo-oxidative degradation.

Effect of Polymer Chemical Structure and Formulation Additives on Degradation Resistance

The resistance of poly(this compound) to degradation can be significantly influenced by both its inherent chemical structure and the presence of various additives in its formulation.

Polymer Chemical Structure: The structure of the alkyl ester group in poly(alkyl cyanoacrylates) plays a crucial role in determining its degradation rate. As a general trend, increasing the length and bulkiness of the alkyl side-chain enhances the polymer's resistance to hydrolytic degradation. afinitica.comjohnshopkins.edu This is attributed to the increased hydrophobicity of the polymer, which hinders the penetration of water molecules to the hydrolytically susceptible ester linkages and polymer backbone. Therefore, the phenylethyl group in PECA is expected to confer greater hydrolytic stability compared to smaller alkyl groups like methyl or ethyl.

Formulation Additives: The stability of cyanoacrylate polymers can be manipulated through the addition of various substances.

Stabilizers (Inhibitors): Acids are effective at inhibiting the degradation of poly(cyanoacrylates). afinitica.com Anionic polymerization inhibitors such as Lewis acids (e.g., BF3 complexes), acetic acid, and various sulfonic acids are used to prevent premature polymerization of the monomer and can also inhibit the base-catalyzed degradation of the polymer. nih.govresearchgate.net

Accelerators and Basic Species: Conversely, basic (nucleophilic) species can accelerate the degradation of poly(cyanoacrylates). researchgate.net Even weak bases are capable of initiating the depolymerization process. nih.govresearchgate.net

Copolymerization: Incorporating a more stable comonomer into the polymer chain is an effective strategy to enhance degradation resistance. afinitica.com Free-radical copolymerization of ethyl cyanoacrylate with methacrylic acid has been shown to produce a copolymer that is stable under conditions where the homopolymer degrades completely. afinitica.com Neutral comonomers have also been found to be effective in stabilizing poly(cyanoacrylates). afinitica.com

Plasticizers: While added to improve the flexibility and durability of the cured adhesive, plasticizers can potentially influence the degradation behavior, although this is not their primary role. google.comgoogle.com Common plasticizers include alkyl esters of dibasic acids. google.comgoogle.com

Table 3: Factors Influencing the Degradation Resistance of Poly(this compound)

| Factor | Effect on Degradation Resistance | Mechanism/Examples | Citations |

| Polymer Structure (Side-Chain) | Increased length and bulkiness of the side-chain generally increases resistance to hydrolytic degradation. | The hydrophobic nature of longer side-chains reduces water penetration. The phenylethyl group is expected to provide more stability than smaller alkyl groups. | afinitica.comjohnshopkins.edu |

| Acidic Additives | Inhibit degradation. | Act as inhibitors for base-catalyzed degradation pathways. Examples include Lewis acids and sulfonic acids. | nih.govafinitica.comresearchgate.net |

| Basic Additives | Accelerate degradation. | Catalyze the depolymerization of the polymer chain. | nih.govresearchgate.net |

| Copolymerization | Increases stability. | Incorporating more stable monomers like methacrylic acid interrupts the unzipping mechanism of the cyanoacrylate units. | afinitica.com |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (FTIR, NMR, UV-Vis Spectroscopy)

Spectroscopic methods are fundamental in confirming the chemical structure of phenylethyl 2-cyanoacrylate and monitoring its polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the key functional groups within the PECA molecule. The characteristic peaks for the monomer include the C≡N (nitrile) stretching vibration, typically observed around 2250 cm⁻¹, and the C=O (ester carbonyl) stretching vibration near 1750 cm⁻¹. nih.gov The disappearance or significant decrease of the =C-H stretching vibration peak around 3000 cm⁻¹ indicates the opening of the C=C double bond during polymerization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments in the molecule, allowing for unambiguous structural confirmation. For instance, ¹H-NMR analysis is used to determine copolymer composition by comparing the integration of characteristic peaks of different monomers. rsc.org

UV-Vis Spectroscopy is employed to study the electronic transitions within the molecule. While the cyanoacrylate monomer itself may not have strong absorption in the visible region, this technique is useful for monitoring the release of additives or degradation products that do absorb in the UV-Vis spectrum. researchgate.netraco.cat It can also be used to assess the light-curing potential when combined with photoinitiators. acs.orgfigshare.com

Interactive Table: Spectroscopic Data for this compound

| Technique | Functional Group / Proton | Characteristic Peak / Shift | Reference |

| FTIR | C≡N (Nitrile) | ~2250 cm⁻¹ | nih.gov |

| FTIR | C=O (Ester) | ~1750 cm⁻¹ | nih.gov |

| FTIR | =C-H (Vinyl) | ~3000 cm⁻¹ | nih.gov |

| ¹H NMR | Copolymer analysis | Relative integration of peaks | rsc.org |

| UV-Vis | Photoinitiator/Additive analysis | Wavelength-dependent absorbance | researchgate.netraco.catacs.orgfigshare.com |

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are critical for understanding the behavior of this compound and its polymer at different temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the onset of decomposition and the thermal stability of the polymer. For instance, poly(ethyl 2-cyanoacrylate) begins to degrade around its glass transition temperature. nih.gov The thermal stability of cyanoacrylate polymers can be a notorious issue, with degradation occurring at moderately high temperatures. google.comgoogle.com TGA can quantify the weight loss of the polymer upon heat aging. google.comgoogle.com Studies have shown that the main thermal decomposition of poly(ethyl cyanoacrylate) can occur at temperatures around 204-215°C. sci-hub.se

Differential Scanning Calorimetry (DSC) detects changes in heat flow to a sample as it is heated or cooled, revealing phase transitions like the glass transition temperature (Tg) and melting point (Tm). This compound is unique in that it is a solid monomer with a melting point of approximately 91°F (33°C). pstc.org The Tg of the resulting polymer is a critical parameter, as degradation often initiates near this temperature. nih.gov DSC can also reveal the existence of different polymeric structures with varying molecular weights within a sample. sci-hub.se

Interactive Table: Thermal Properties of Poly(cyanoacrylates)

| Property | Technique | Typical Value/Observation | Reference |

| Onset of Decomposition | TGA | At least 185°C (for stabilized polymers) | google.com |

| Isothermal Weight Loss | TGA | Can be significant at 150°C | google.comgoogle.com |

| Main Decomposition Temp | TGA | ~204-215°C for poly(ethyl cyanoacrylate) | sci-hub.se |

| Melting Point (Monomer) | DSC | ~33°C for this compound | pstc.org |

| Glass Transition (Polymer) | DSC | Degradation can start near Tg | nih.gov |

Chromatographic Separations for Purity Assessment and Degradation Product Identification

Chromatographic techniques are essential for separating complex mixtures, making them invaluable for assessing the purity of the this compound monomer and identifying any impurities or degradation products.

Gas Chromatography (GC) is a powerful tool for determining the purity of volatile compounds like cyanoacrylate monomers. dtic.milgoogle.comgoogle.com It can be used to quantify the monomer content and identify residual solvents or byproducts from the synthesis process. google.comgoogle.com For instance, GC analysis has been used to confirm the purity of synthesized n-hexyl and n-butyl cyanoacrylates to be between 98.5% and 100%. google.com

High-Performance Liquid Chromatography (HPLC) is another crucial technique, particularly for analyzing less volatile compounds or thermally sensitive materials. osha.gov It is often used to monitor the presence of acidic stabilizers or inhibitors within the monomer formulation. core.ac.uk HPLC can also be employed in the analysis of degradation products, such as in the determination of cabazitaxel (B1684091) encapsulated within poly(alkyl cyanoacrylate) nanoparticles. nih.gov

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the polymer. However, it's noted that polycyanoacrylates can degrade rapidly in solution, which can complicate GPC analysis. nist.gov

Microscopic and Imaging Techniques for Surface and Bulk Morphology (e.g., SEM)

Microscopic techniques provide visual information about the surface and internal structure of the polymerized this compound.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of materials at high magnification. mdpi.comresearchgate.net For polymerized cyanoacrylates, SEM can reveal the degree of plastic deformation on a fractured surface, providing insights into the adhesive's mechanical properties. afinitica.com It can also be used to visualize the structure of electrospun fibers made from cyanoacrylate polymers or the formation of wrinkled surface structures that can lead to properties like superhydrophobicity. nih.govmdpi.comsemanticscholar.org SEM analysis of failed adhesive joints helps to understand the failure mechanism by examining the fracture surface. afinitica.com

Electrochemical Methods for Monitoring Polymerization Kinetics and Degradation Processes (EIS)

Electrochemical methods offer a non-destructive way to study the polymerization process and the subsequent degradation of the polymer, particularly in the presence of moisture.

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique that can monitor changes in the electrical properties of a material. It has been successfully employed to gain insights into the curing (polymerization) mechanism of ethyl 2-cyanoacrylate. dntb.gov.uaresearchgate.net EIS can detect ionic movement, adsorption processes, and charge transfer at the adhesive-substrate interface and within the bulk polymer. researchgate.netresearchgate.net This technique is also valuable for studying the hydrolytic stability and degradation of poly(cyanoacrylate) films by measuring changes in impedance and capacitance over time as the polymer is exposed to an electrolyte. researchgate.netmdpi.commdpi.com Furthermore, electrochemical methods like cyclic voltammetry and chronoamperometry can be used to determine the permeability of the polymer to various molecules, which is an indicator of its degradation. qmul.ac.ukresearchgate.net

Computational Chemistry and Theoretical Modeling (e.g., DFT) for Reaction Prediction and Material Design

Computational chemistry provides a theoretical framework to understand and predict the behavior of this compound at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been employed to study the anionic and radical polymerization mechanisms of cyanoacrylates. sioc-journal.cnacs.org These theoretical studies can predict activation energies and reaction rate constants, which are in good agreement with experimental data. mdpi.comsioc-journal.cn DFT can also be used to understand the effect of solvents on the reaction mechanism and to predict reactivity ratios in copolymerization, aiding in the design of new polymeric materials with tailored properties. rsc.orgsioc-journal.cn For instance, DFT calculations have helped to elucidate the role of different initiators and how they affect the reactivity of the cyanoacrylate monomer. researchgate.net The application of computational methods is a growing field that complements experimental findings and accelerates the development of new materials. acs.org

Specialized Applications in Advanced Material Systems

High-Performance Industrial Adhesives and Sealants

Phenylethyl 2-cyanoacrylate is a key ingredient in the formulation of high-performance industrial adhesives and sealants, prized for its unique properties that set it apart from common cyanoacrylates. As a solid monomer, it is utilized in the production of industrial adhesive tapes and films. mdpi.com This contrasts with the liquid form of more prevalent cyanoacrylates like methyl and ethyl esters, which are the primary components of "super glues". mdpi.com

One of the significant advantages of this compound is its contribution to "low-bloom" adhesives. mdpi.com Blooming is a phenomenon where vaporized monomer polymerizes and settles as a white, chalky residue around the bond line, which can be aesthetically undesirable and may interfere with certain applications. mdpi.com The lower vapor pressure of this compound and other long-chain cyanoacrylates mitigates this issue. mdpi.com

Furthermore, its solid nature allows for its incorporation into hot melt adhesives. These adhesives are solid at room temperature and melt at elevated temperatures for application, providing an initial bond upon cooling. google.com Subsequent polymerization under ambient conditions leads to a strong, thermally stable bond. google.com This dual-functionality is particularly useful in high-speed production and for creating structural, permanent bonds. google.comhopsonglue.com Adhesives containing this compound can bond a wide array of substrates, including plastics, metals, rubber, and wood. google.comhopsonglue.com

| Property | Description | Relevance in Adhesives and Sealants |

| Physical State | Solid at room temperature | Enables use in adhesive tapes, films, and hot melt formulations. mdpi.comgoogle.com |

| Blooming | Low to non-blooming | Prevents the formation of white residue, crucial for cosmetic applications and sensitive electronics. mdpi.comafinitica.com |

| Odor | Virtually odorless with a slight rose oil note | Improves workplace safety and user comfort. afinitica.com |

| Bonding | Forms strong, durable bonds on various substrates | Suitable for high-strength industrial applications. hopsonglue.com |

| Curing | Can be formulated for fast curing | Ideal for high-speed automated production lines. hopsonglue.commade-in-china.com |

Integration in Self-Healing Concrete and Advanced Composite Materials

The application of this compound extends to the innovative field of self-healing materials, particularly in concrete. Cyanoacrylate-based adhesives are recognized for their potential in self-healing concrete due to their cost-effectiveness, favorable rheological properties for migrating into cracks, and good penetration into the cementitious matrix. frontiersin.org While much of the research has focused on more common cyanoacrylates like ethyl cyanoacrylate, the principles can be extended to other derivatives. frontiersin.org The primary challenge with standard cyanoacrylates is their rapid curing and short shelf-life, which makes them less practical for on-site applications. frontiersin.orgresearchgate.net

Research has been conducted to modify commercial ethyl cyanoacrylate with additives to extend its shelf-life for use in self-healing systems, demonstrating the feasibility of tailoring cyanoacrylate properties for this application. frontiersin.org These modified agents, when encapsulated in vascular networks within the concrete, can remain in a liquid, dormant state for extended periods. frontiersin.org Upon cracking of the concrete, the network is ruptured, releasing the healing agent to polymerize and seal the crack. frontiersin.org The use of this compound in such systems could offer advantages due to its inherent properties, although specific research in this area is less documented.

In the realm of advanced composite materials, the strong adhesive properties of cyanoacrylates are beneficial. While not explicitly detailed for this compound, the general use of cyanoacrylates in bonding composite materials suggests its potential. hopsonglue.com Its ability to form strong bonds with a variety of materials, including plastics and ceramics, is a key attribute for composite manufacturing. hopsonglue.comresearchgate.net

Polymeric Nanoparticles and Encapsulation Technologies

This compound is a significant monomer in the synthesis of polymeric nanoparticles for various advanced applications. google.com These nanoparticles are valued for their biocompatibility and biodegradability, making them suitable for encapsulation technologies in material science. researchgate.net

Synthesis of Nanoparticles via Miniemulsion Polymerization

Miniemulsion polymerization is a versatile method for producing poly(alkyl cyanoacrylate) (PACA) nanoparticles with controlled size and composition. google.comnih.gov This technique involves the polymerization of monomer droplets, typically in an oil-in-water emulsion. kashanu.ac.ir The process allows for the encapsulation of various agents within the nanoparticle core. google.comnih.gov For instance, PEGylated PACA nanoparticles, including those made from this compound, can be synthesized through miniemulsion polymerization. google.comnih.gov An oil phase containing the cyanoacrylate monomer is dispersed in an aqueous phase, and polymerization is initiated. google.comnih.gov This method has been successfully used to create nanoparticles from various cyanoacrylate monomers, demonstrating its broad applicability. kashanu.ac.irbeilstein-journals.org

Surface Modification and Functionalization of Nanoparticulate Systems

The surface of poly(cyanoacrylate) nanoparticles can be modified to enhance their functionality. For example, nanoparticles can be "PEGylated," meaning they are coated with polyethylene (B3416737) glycol (PEG). mdpi.com This modification can impart hydrophilicity to the nanoparticles. mdpi.com In other systems, nanoparticles have been functionalized with carboxyl groups by using amino acids to initiate polymerization. beilstein-journals.org Surface functionalization is crucial for tailoring the nanoparticle's interaction with its environment and for targeting specific applications. nih.gov For instance, in drug delivery, surface modifications can help nanoparticles evade the immune system. mdpi.com While these examples often use other cyanoacrylates, the fundamental chemistry is applicable to this compound.

Application in Controlled Release Systems for Material Science (e.g., release of corrosion inhibitors, dyes, or catalysts)

Poly(alkyl cyanoacrylate) nanoparticles are effective vehicles for controlled release systems. The encapsulated substance, such as a corrosion inhibitor, dye, or catalyst, can be slowly released over time as the polymer matrix degrades or through diffusion. The rate of release can be controlled by the properties of the polymer and the nanoparticle structure. nih.gov For example, the loading capacity and release rate of drugs from poly(ethyl cyanoacrylate) nanocapsules were found to be dependent on the drug's affinity for the oil core. nih.gov This principle of controlled release is highly valuable in material science for applications like providing long-term corrosion protection or the sustained release of a catalyst in a chemical process.

Specialty Films and Coatings (e.g., industrial adhesive tapes, low-blooming films)

Due to its solid nature, this compound is particularly well-suited for the production of specialty films and coatings. mdpi.comresearchgate.net It is a key component in industrial adhesive tapes, where its solid form allows for easy handling and application. mdpi.com When used in films, it contributes to low-blooming characteristics, which is advantageous in applications where a clean, residue-free surface is essential. mdpi.com

The use of this compound in coatings is also being explored. For example, it can be incorporated into sol-gel processes to create nanocomposite films and coatings. arizona.edu These advanced materials can offer enhanced properties such as improved adhesion and durability.

The table below summarizes the key applications of this compound in advanced material systems:

| Application Area | Specific Use | Key Properties Leveraged |

| Adhesives & Sealants | Industrial adhesive tapes, hot melt adhesives, low-blooming formulations. mdpi.comgoogle.com | Solid state, low vapor pressure, strong adhesion. mdpi.comafinitica.comhopsonglue.com |

| Self-Healing Materials | Potential healing agent in encapsulated systems for concrete. frontiersin.org | Good rheological properties, strong bonding with cementitious matrix. frontiersin.org |

| Nanotechnology | Polymeric nanoparticles for encapsulation and controlled release. google.comnih.gov | Biocompatibility, biodegradability, ability to form nanoparticles via miniemulsion polymerization. google.comresearchgate.net |

| Films & Coatings | Specialty adhesive films, low-blooming coatings, nanocomposite coatings. mdpi.comresearchgate.netarizona.edu | Solid state, low blooming, good adhesion. mdpi.comafinitica.com |

Applications in Forensic Science for Latent Fingerprint Detection

This compound is a member of the alkyl 2-cyanoacrylate family of monomers, which are widely utilized in forensic science for the development of latent fingerprints on non-porous surfaces. nih.gov This technique, commonly known as cyanoacrylate fuming or super glue fuming, relies on the chemical process of anionic polymerization. ojp.govresearchgate.net

The fuming process involves exposing an object believed to contain latent fingerprints to the vapors of a cyanoacrylate monomer within a controlled chamber. nih.gov The initiation of polymerization is triggered by components present in the fingerprint residue, such as water, amino acids, and sodium lactate. nih.gov The carboxylate moiety in the residue is considered a primary initiator of the polymerization. nih.gov As the monomer vapor comes into contact with these initiators, it polymerizes, forming a stable, hard, white polymer—polycyanoacrylate—along the ridges of the fingerprint. nih.govresearchgate.net This process makes the previously invisible (latent) print visible to the naked eye.

The effectiveness of the development can be influenced by several factors, including the age of the fingerprint, the composition of the residue (e.g., clean vs. oily prints), and the humidity present in the print itself. nih.gov Research has shown that the moisture within the print is more critical for successful development than the ambient humidity in the fuming chamber. nih.gov The polymerization is typically rapid, with high-quality prints developing within minutes when heat is used to accelerate the fuming process. nih.gov

While ethyl 2-cyanoacrylate is the most commonly referenced monomer in literature, various alkyl 2-cyanoacrylates are employed in this field. Studies have compared the efficacy of different monomers, noting that the choice of the alkyl group can influence the quality of the developed prints on specific surfaces. nih.gov Developed prints can be further enhanced through post-treatment with fluorescent dyes, which improves contrast and allows for more detailed analysis. researchgate.net

Table 1: Cyanoacrylate Fuming Process Overview

| Stage | Description | Key Factors |

|---|---|---|

| Initiation | Cyanoacrylate monomer vapor is introduced into a fuming chamber. | Initiator molecules (water, amino acids, etc.) in fingerprint residue. nih.gov |

| Polymerization | Anionic polymerization of the monomer occurs on the fingerprint ridges. | Monomer concentration, temperature, humidity. nih.gov |

| Visualization | A stable, white polycyanoacrylate deposit forms, revealing the print. | Quality and age of the latent print. nih.gov |

| Enhancement | (Optional) Post-treatment with dyes to improve contrast for analysis. researchgate.net | Selection of appropriate fluorescent stains. |

Role in UV-Stabilizer Formulations for Polymeric Materials

This compound belongs to the cyanoacrylate class of chemicals which are recognized for their utility as ultraviolet (UV) absorbers in the protection of polymeric materials. brsmeas.orgbrsmeas.org Polymers are susceptible to degradation from exposure to sunlight and other UV radiation sources, which can lead to undesirable changes such as discoloration, cracking, and loss of mechanical properties like impact strength and tensile strength. specialchem.com

UV stabilizers are additives that inhibit this degradation. Cyanoacrylates function as UV absorbers, a type of stabilizer that operates by preferentially absorbing harmful UV radiation and dissipating the absorbed energy harmlessly as heat. specialchem.comuvabsorber.com This mechanism prevents the UV energy from breaking the chemical bonds within the polymer structure, thus preserving the material's integrity and extending its service life. uvabsorber.com

Cyanoacrylate-based UV absorbers are noted for their strong UV-absorbing capabilities across a broad spectrum and their chemical stability. brsmeas.orgbrsmeas.org They are considered a technically feasible alternative to other classes of UV stabilizers, such as certain phenolic benzotriazoles like UV-328. brsmeas.org Formulations often use these absorbers in conjunction with other types of stabilizers, such as Hindered Amine Light Stabilizers (HALS), to achieve a synergistic protective effect. specialchem.comuvabsorber.com While UV absorbers protect by blocking UV light, HALS function by scavenging free radicals that have already formed within the polymer, thus inhibiting further degradation. specialchem.comuvabsorber.com

Commercial cyanoacrylate UV absorbers, such as etocrilene, are used to impart light stability to a wide range of polymers. brsmeas.org These include:

Polyvinyl chloride (PVC)

Polyamide (PA)

Polycarbonate (PC)

Acrylonitrile Butadiene Styrene (ABS)

Polystyrene (PS)

Polyurethane (PUR) brsmeas.org

The selection of a specific UV absorber, like this compound, depends on the polymer to be protected, the intended application, and the desired functional lifespan of the final product. specialchem.com Research into the radical polymerization of various monomers, including 2-phenylethyl cyanoacrylate, contributes to the development of advanced polymers and formulations with specific properties. researchgate.net

Table 2: Comparison of UV Stabilizer Mechanisms

| Stabilizer Type | Mechanism of Action | Primary Function | Example Class |

|---|---|---|---|

| UV Absorbers | Absorb UV radiation and dissipate it as heat. uvabsorber.com | Prevent initial bond cleavage in the polymer. | Cyanoacrylates, Benzotriazoles specialchem.com |

| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals formed during degradation. specialchem.comuvabsorber.com | Inhibit ongoing photo-oxidative degradation. | Tetramethylpiperidine derivatives specialchem.com |

| Quenchers | Deactivate excited states of chromophores in the polymer. | Intercept energy before it can cause bond rupture. | Nickel complexes |

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Phenylethyl 2-Cyanoacrylate Derivatives with Tailored Reactivity

The rational design of new PECA derivatives is a cornerstone of future research, aiming to precisely control the adhesive's performance characteristics by modifying its molecular structure. The high reactivity of cyanoacrylate monomers is driven by the strong electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups attached to the same carbon atom. nih.govpcbiochemres.compcbiochemres.com This electronic configuration makes the other carbon of the C=C double bond highly susceptible to nucleophilic attack, initiating a rapid anionic polymerization. nih.govpcbiochemres.compcbiochemres.com

Future work will focus on synthesizing novel PECA derivatives by introducing specific functional groups to the phenylethyl portion of the ester. This strategy allows for the fine-tuning of electronic and steric effects, which in turn dictates the polymerization rate and the properties of the final polymer. For example, adding electron-withdrawing substituents to the phenyl ring can increase the monomer's electrophilicity, leading to faster curing speeds. Conversely, electron-donating groups can slow the polymerization, providing longer open times for complex assembly operations.

Another avenue of research involves modifying the linkage between the phenyl group and the acrylate (B77674) core. Incorporating flexible ether linkages, for instance, has been shown to produce polymers with superior elasticity, which is crucial for applications involving dynamic loads or flexible substrates. nih.gov The length and branching of the side-chain also play a significant role; longer side-chains can reduce toxicity and improve flexibility, although they may also decrease adhesive strength. nih.gov By systematically exploring these modifications, next-generation PECA derivatives can be developed with properties tailored for highly specific medical or industrial applications.

Below is a table summarizing the anticipated effects of various structural modifications on PECA reactivity.

| Structural Modification on Phenylethyl Group | Anticipated Effect on Polymerization Rate | Rationale |

| Introduction of Electron-Withdrawing Groups | Increase | Enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. |

| Introduction of Electron-Donating Groups | Decrease | Reduces the electrophilicity of the double bond. |

| Increasing Steric Hindrance Near the Acrylate | Decrease | Physically obstructs the approach of the initiating species and propagating polymer chain. |

| Incorporation of Flexible Linkages (e.g., ethers) | Minimal direct effect on rate, but alters polymer properties | The primary effect is on the flexibility and mechanical properties of the resulting polymer network. nih.gov |

Engineering of Polymer Networks for Enhanced Mechanical Properties and Environmental Resistance

While early generations of cyanoacrylate adhesives were known for their high strength, they were often brittle and had poor resistance to moisture and polar solvents. permabond.comchenso.comforgeway.comintertronics.shop Modern research focuses on engineering the bulk polymer network to overcome these limitations. The goal is to create robust materials that maintain their integrity under challenging mechanical and environmental stresses.

One key strategy is the incorporation of toughening agents, such as rubber or other elastomers, into the PECA formulation. pcbiochemres.com These agents form a secondary phase within the polymer matrix, which can absorb and dissipate energy from an impact, significantly improving the adhesive's durability and peel strength. pcbiochemres.comchenso.com

The use of fillers and reinforcing agents at the nanoscale is another promising direction. Dispersing nanoparticles like silica, carbon nanotubes, or graphene within the PECA monomer can lead to a composite polymer with dramatically enhanced properties. These fillers can improve tensile strength, thermal stability, and barrier properties, which enhances resistance to environmental factors like chemicals and humidity. permabond.com

Furthermore, creating cross-linked networks can improve performance at elevated temperatures. While typical cyanoacrylate polymers are thermoplastics, incorporating monomers with additional reactive groups (like allyl 2-cyanoacrylate) allows for a secondary curing mechanism, often triggered by heat, that creates covalent cross-links between the polymer chains. afinitica.com This transforms the material into a thermoset, substantially increasing its thermal resistance. permabond.comafinitica.com

The table below outlines strategies for engineering PECA polymer networks.

| Engineering Strategy | Effect on Mechanical Properties | Effect on Environmental Resistance |

| Addition of Toughening Agents | Increased impact resistance and flexibility; reduced brittleness. pcbiochemres.comchenso.com | Improved resistance to bond failure under dynamic loading and humidity. chenso.com |

| Incorporation of Nanofillers | Increased tensile strength and modulus. | Enhanced thermal stability and chemical resistance. permabond.com |

| Cross-linking | Increased stiffness and strength at high temperatures. afinitica.com | Substantially improved heat resistance. permabond.com |

| Co-polymerization | Tailorable properties (e.g., increased flexibility) depending on the co-monomer. | Can be improved based on the properties of the co-monomer. |

Development of Sustainable Synthesis and Application Methodologies (Green Chemistry)

In response to growing environmental awareness, significant research is being directed toward "green" chemistry principles for the synthesis and use of cyanoacrylates. usodake.com Traditional synthesis often involves a Knoevenagel condensation followed by a high-temperature depolymerization step, which is energy-intensive and can be unsuitable for temperature-sensitive functional groups. pcbiochemres.compcbiochemres.com

Future research aims to develop more efficient and environmentally benign synthesis routes. This includes the exploration of novel catalytic systems that can operate under milder conditions, reducing energy consumption and waste. bostik.com One innovative approach is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. mdpi.comacs.org Enzymatic processes can offer high selectivity under mild conditions, providing a greener alternative to conventional chemical catalysts for synthesizing PECA precursors or the monomer itself. mdpi.comresearchgate.net Additionally, new "crackless" synthesis methods that avoid the high-temperature depolymerization step are being developed, which are less expensive and more environmentally friendly. pcbiochemres.com

Sustainable application is another key focus. Cyanoacrylate adhesives already possess some green characteristics: they are solvent-free, require only small volumes for effective bonding, and cure rapidly at room temperature without the need for external energy sources. chenso.comgluemasters.com Future developments will build on this by creating cure-on-demand systems. For example, dual-cure adhesives that combine the traditional moisture-initiated cure with a rapid UV light cure can ensure that no uncured adhesive is left exposed, preventing blooming (a white, powdery residue) and minimizing environmental release. bostik.com Research into bio-based and biodegradable adhesives is also a major goal for reducing the life-cycle impact of these materials. hotmelt.com

Advanced Computational Modeling for Predictive Polymerization and Material Performance

Advanced computational modeling is becoming an indispensable tool for accelerating the development of new PECA-based materials. These in-silico techniques allow researchers to predict how changes in molecular structure will affect polymerization and final material properties, reducing the need for extensive trial-and-error experimentation.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to model the electronic structure of PECA monomers and their derivatives. nih.gov DFT calculations can accurately predict reaction barriers and rates, providing insight into how different functional groups will influence the speed of polymerization. researchgate.net This allows for the rapid screening of potential new monomer designs to identify candidates with the desired reactivity before they are ever synthesized in a lab. nih.gov

Molecular Dynamics (MD): MD simulations are used to model the behavior of large collections of molecules over time, providing a window into the structure and properties of the bulk polymer. youtube.com By simulating the PECA polymer network at an atomistic level, researchers can predict key mechanical properties such as elastic modulus, tensile strength, and glass transition temperature. researchgate.netyoutube.com MD simulations can also be used to study the interactions between the polymer and different substrates, helping to predict adhesion performance and failure mechanisms. mdpi.com This predictive power enables the rational design of polymer networks with optimized mechanical performance and durability. researchgate.net

By integrating these advanced computational approaches, the design cycle for new and improved this compound adhesives can be significantly shortened, leading to faster innovation and the development of materials with precisely engineered performance characteristics.

Q & A

Q. What are the standard laboratory methods for synthesizing Phenylethyl 2-cyanoacrylate, and how do reaction conditions influence purity?

this compound is synthesized via condensation reactions between phenylethyl alcohol and cyanoacetic acid derivatives, followed by thermal depolymerization under controlled conditions. Key parameters include anhydrous environments to prevent premature polymerization and purification steps (e.g., vacuum distillation) to remove residual monomers . Impurities like moisture or alkaline residues can trigger unintended polymerization, necessitating strict inert gas (e.g., nitrogen) atmospheres .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Essential methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular structure and detect impurities.

- Nuclear Magnetic Resonance (NMR) for assessing monomer stability and polymer formation.

- Dynamic Light Scattering (DLS) to measure polymer molecular weight distributions, which correlate with degradation rates . Physical properties (e.g., density: ~1.05 g/cm³, boiling point: ~195°C) are validated using standardized protocols .

Q. What are the primary biomedical applications of this compound, and how do they compare to other cyanoacrylate derivatives?

this compound is used in surgical adhesives for hemorrhage control and tissue sealing. Compared to shorter-chain derivatives (e.g., methyl or ethyl variants), its phenylethyl group may reduce acute cytotoxicity by slowing polymer degradation and formaldehyde release . However, its viscosity and polymerization speed must be optimized for specific clinical scenarios, such as visceral organ repair .

Advanced Research Questions

Q. How do molecular weight and alkyl chain length in this compound polymers affect biocompatibility and degradation kinetics?

Higher molecular weight polymers degrade more slowly, reducing formaldehyde release—a key cytotoxic byproduct. The phenylethyl group’s hydrophobicity further delays hydrolysis compared to ethyl or methyl derivatives, potentially improving in vivo tolerance . However, prolonged degradation may induce chronic inflammation, necessitating in vivo models to balance efficacy and safety .

Q. What experimental strategies resolve contradictions between in vitro cytotoxicity and in vivo efficacy of this compound adhesives?

Discrepancies arise from differences in degradation rates between cell culture (static) and physiological (dynamic) environments. Researchers should:

Q. How can researchers optimize adhesive formulations to mitigate formaldehyde-induced toxicity without compromising mechanical strength?

Strategies include:

- Copolymerization with biocompatible monomers (e.g., polyethylene glycol) to reduce formaldehyde yield.

- Incorporating antioxidants (e.g., ascorbic acid) to neutralize reactive degradation byproducts.

- Adjusting polymerization initiators (e.g., anionic vs. radical) to control crosslinking density and degradation profiles .

Q. What methodologies are recommended for assessing long-term stability of this compound in storage and under physiological conditions?

- Accelerated aging studies under controlled humidity/temperature to predict shelf life.

- In vitro degradation assays in simulated body fluid (SBF) with pH monitoring.

- Mechanical testing (e.g., tensile strength, adhesive force) pre- and post-degradation to correlate structural integrity with clinical performance .

Data Contradiction Analysis

Q. Why do some studies report this compound as biocompatible while others highlight significant cytotoxicity?

Variability stems from differences in: